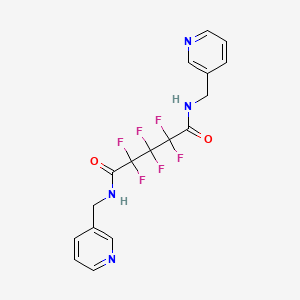
2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide, also known as HFBP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HFBP is a chelating ligand that can form stable complexes with various metal ions. Its ability to selectively bind to certain metal ions has made it a valuable tool in many fields, including biochemistry, medicine, and environmental science.
作用機序
The mechanism of action of 2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide involves the formation of stable complexes with metal ions. The chelating ligand binds to the metal ion through coordination bonds, which are stronger than the electrostatic or van der Waals interactions found in other types of complexes. The stability of the this compound-metal ion complex allows for the selective extraction and separation of metal ions from mixtures.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and minimal side effects in vitro and in vivo studies. This compound has been used as a chelating agent to remove excess metal ions in cases of metal toxicity. This compound has also been used to study the effects of metal ions on biological systems.
実験室実験の利点と制限
2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide has several advantages as a chelating ligand, including its high selectivity for certain metal ions, its stability under a wide range of conditions, and its low toxicity. However, this compound has some limitations, including its high cost and the difficulty of synthesizing it in large quantities.
将来の方向性
There are many future directions for the use of 2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide in scientific research. One area of interest is the development of metal-based drugs for cancer treatment. This compound has been shown to selectively bind to certain metal ions that are essential for cancer cell growth, making it a potential candidate for drug development. Another area of interest is the use of this compound in environmental science to study the speciation and mobility of metal ions in soil and water. This compound could also be used to develop new materials with unique properties, such as metal-organic frameworks. Overall, this compound has the potential to make significant contributions to many fields of science.
合成法
The synthesis of 2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide involves a multi-step process that starts with the reaction of 2,2,3,3,4,4-hexafluoropentanedione with ethylenediamine to form 2,2,3,3,4,4-hexafluoropentanediamine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form this compound. The synthesis method has been optimized to produce high yields of this compound with high purity.
科学的研究の応用
2,2,3,3,4,4-hexafluoro-N,N'-bis(3-pyridinylmethyl)pentanediamide has been extensively used in scientific research due to its ability to form stable complexes with metal ions. In biochemistry, this compound has been used to study metalloproteins and metalloenzymes. This compound has also been used in medical research to develop metal-based drugs for cancer treatment. In environmental science, this compound has been used to study the speciation and mobility of metal ions in soil and water.
特性
IUPAC Name |
2,2,3,3,4,4-hexafluoro-N,N'-bis(pyridin-3-ylmethyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F6N4O2/c18-15(19,13(28)26-9-11-3-1-5-24-7-11)17(22,23)16(20,21)14(29)27-10-12-4-2-6-25-8-12/h1-8H,9-10H2,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABDOGYQRCYBEAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)C(C(C(C(=O)NCC2=CN=CC=C2)(F)F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F6N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-5-methoxy-4-(1-methyl-1H-pyrazol-5-yl)pyrimidin-2-amine](/img/structure/B5138116.png)

![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)

![5-[(2,4-difluorophenoxy)methyl]-N-methyl-N-[3-(4-morpholinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5138160.png)
![N-{1-[1-(4-chlorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5138161.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-1-(1-naphthylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5138171.png)

